molecular formula C11H9BrO2 B14648275 6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one CAS No. 53138-24-2

6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14648275
CAS No.: 53138-24-2
M. Wt: 253.09 g/mol
InChI Key: SZVUZVCXAOVMTA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by a bromomethyl group attached to the sixth position of the benzopyran ring and a methyl group at the fourth position. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one typically involves the bromomethylation of 4-methyl-2H-1-benzopyran-2-one. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid as reagents. The reaction is carried out under reflux conditions to achieve the desired bromomethylation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the bromomethyl group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzopyran derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2H-1-benzopyran-2-one: Lacks the bromomethyl group but shares the core benzopyran structure.

    6-Chloromethyl-4-methyl-2H-1-benzopyran-2-one: Similar structure with a chloromethyl group instead of a bromomethyl group.

    6-(Hydroxymethyl)-4-methyl-2H-1-benzopyran-2-one: Contains a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

6-(Bromomethyl)-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom enhances the electrophilicity of the methyl group, making it more reactive in nucleophilic substitution reactions compared to its chloro or hydroxy counterparts.

Properties

CAS No.

53138-24-2

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

6-(bromomethyl)-4-methylchromen-2-one

InChI

InChI=1S/C11H9BrO2/c1-7-4-11(13)14-10-3-2-8(6-12)5-9(7)10/h2-5H,6H2,1H3

InChI Key

SZVUZVCXAOVMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)CBr

Origin of Product

United States

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